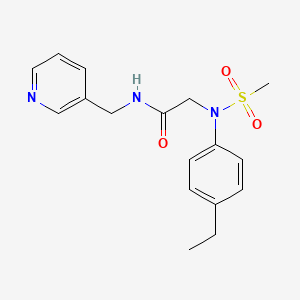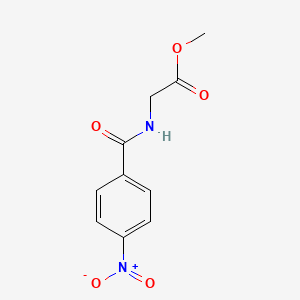![molecular formula C19H21NO2S B5876330 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, also known as BMT-145027, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is cancer research, where 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has shown promising results in inhibiting the growth of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine involves its ability to inhibit the activity of specific enzymes, such as proteases and kinases, which are involved in various cellular processes. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been found to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins. This leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the activity of the proteasome. It has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In Alzheimer's disease, 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine inhibits the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine in lab experiments is its specificity for certain enzymes, which can allow for targeted inhibition of specific cellular processes. However, one limitation is that it may not be effective in all types of cancer cells, as some may have developed resistance to 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine.
Orientations Futures
There are several future directions for the study of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine. One direction is the development of more potent derivatives of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, which can have improved efficacy and specificity for certain enzymes. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, which can provide insights into its absorption, distribution, metabolism, and excretion in the body. Finally, the use of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine in combination with other drugs or therapies can be explored, as this may enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine.
Propriétés
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-21-18-13-16(19(23)20-11-5-6-12-20)9-10-17(18)22-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOIQNVXNIXNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(Benzyloxy)-3-methoxyphenyl](pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)




![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)

